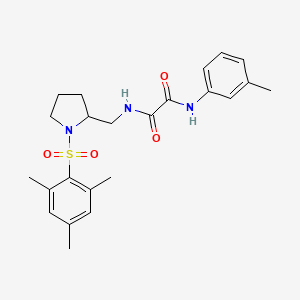
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 896279-10-0 |
| Molecular Weight | 443.6 g/mol |
| Molecular Formula | C23H29N3O4S |
The structure features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mesitylsulfonyl group enhances binding affinity due to steric effects, while the oxalamide moiety may facilitate interactions critical for modulating biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, influencing signaling pathways that affect cell function.
Biological Activity and Case Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects.
Case Study Examples:
-
Anti-Cancer Activity:
- A study demonstrated that related oxalamides showed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
-
Anti-inflammatory Effects:
- Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
-
Neuroprotective Properties:
- Investigations into neuroprotective effects revealed that certain derivatives can reduce oxidative stress markers in neuronal cell cultures.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy.
Key Findings Include:
- Structure-Activity Relationship (SAR): Modifications at the pyrrolidine or aromatic rings have been shown to significantly affect biological activity.
| Modification | Biological Effect |
|---|---|
| Substitution on Pyrrolidine | Increased enzyme inhibition potency |
| Altered Aromatic Groups | Enhanced receptor binding affinity |
特性
IUPAC Name |
N'-(3-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-5-8-19(13-15)25-23(28)22(27)24-14-20-9-6-10-26(20)31(29,30)21-17(3)11-16(2)12-18(21)4/h5,7-8,11-13,20H,6,9-10,14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLBPMGZCGWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














